3-Amino-4-(2,5-dimethylphenyl)butyric Acid
Description
3-Amino-4-(2,5-dimethylphenyl)butyric Acid (CAS: N/A; Accela Catalog ID: SY225022) is a β-amino acid derivative featuring a 2,5-dimethylphenyl substituent on the butyric acid backbone. The 2,5-dimethylphenyl group contributes to enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(2,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-9(2)10(5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
KBORDPUZPVPSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of butyric acid to the amine to form the desired product .
Industrial Production Methods
Industrial production of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) acts as a nucleophile, reacting with electrophilic centers such as carbonyl compounds (e.g., aldehydes, ketones). These reactions are facilitated by polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction kinetics.
Table 1: Nucleophilic Substitution Reactions
| Reagents/Conditions | Products | Citation |
|---|---|---|
| Carbonyl compounds, polar aprotic solvents | Imine derivatives, amides |
Coupling Reactions (Amide Formation)
The compound participates in amide bond formation using coupling agents like carbodiimides (e.g., EDC, HOBt) and bases (e.g., DMAP). These reactions are critical for peptide synthesis and bioconjugation:
-
Mechanism : Activation of carboxylic acids via carbodiimides forms intermediate active esters, which react with the amino group.
-
Conditions : Aprotic solvents (e.g., dichloromethane, DMF) and room temperature.
Table 2: Coupling Reactions
| Reagents/Conditions | Products | Citation |
|---|---|---|
| Carbodiimides (e.g., EDC), DMAP, DMF/DCM | Peptide bonds, bioconjugates |
Oxidation Reactions
The amino group and carboxylic acid moiety are susceptible to oxidation:
-
Amino group oxidation : Converts to nitro or nitrate derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Carboxylic acid oxidation : May yield ketones or dicarboxylic acids under strong acidic/basic conditions .
Table 3: Oxidation Reactions
| Reagents/Conditions | Products | Citation |
|---|---|---|
| KMnO₄, CrO₃, acidic/basic conditions | Nitro compounds, ketones, carboxylic acids |
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Table 4: Reduction Reactions
| Reagents/Conditions | Products | Citation |
|---|---|---|
| LiAlH₄, NaBH₄, THF | Primary alcohols |
Esterification
The carboxylic acid group reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form esters. This reaction is commonly used for solubility modulation or drug formulation.
Table 5: Esterification
| Reagents/Conditions | Products | Citation |
|---|---|---|
| Alcohols, H₂SO₄, reflux | Esters |
Enzymatic Interactions
While not directly observed for 3-amino-4-(2,5-dimethylphenyl)butyric acid, structurally similar compounds (e.g., fluorinated analogs) form Schiff bases with PLP-dependent enzymes (e.g., GABA-AT). This involves:
-
Schiff base formation with PLP.
-
Deprotonation and elimination to generate imine intermediates.
-
Enamine addition to Lys329-PLP complexes, leading to covalent enzyme modification .
This mechanism highlights potential biological applications, though direct evidence for the target compound remains unreported.
Research Findings
-
Synthesis : The compound is often synthesized via condensation of substituted phenyl compounds with amino acid derivatives, followed by decarboxylation or coupling .
-
Biological Activity : Analogous derivatives exhibit neuroprotective and anticancer properties, suggesting potential therapeutic applications.
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
3-Amino-4-(2,5-dimethylphenyl)butyric acid has been investigated for its role in diabetes management. It has been shown to enhance insulin secretion and improve glycemic control. A notable study combined this compound with menthol to create a new drug candidate, demonstrating significant hypoglycemic effects in diabetic mice. The synthesized compound, referred to as BHF, exhibited effective blood glucose regulation at doses as low as 10 mg/kg, outperforming metformin at higher doses .
2. Enzyme Inhibition
The compound exhibits notable biological activities related to enzyme interactions. Its structural similarity to amino acids allows it to serve as a useful tool in biochemical assays aimed at understanding enzyme kinetics and metabolic regulation. It has been implicated in the inhibition of certain enzymes that are crucial for metabolic pathways, suggesting potential applications in metabolic disorders.
Neuroprotective Potential
Research indicates that derivatives of 3-amino-4-(2,5-dimethylphenyl)butyric acid may possess neuroprotective properties. In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-4-(2,5-dimethylphenyl)butyric acid derivatives. One study found that a derivative activated SHP1 phosphatase, leading to inhibition of cancer cell proliferation through modulation of the STAT3 signaling pathway. This activation was associated with significant selectivity over other phosphatases, indicating a promising avenue for cancer therapy .
Data Table: Biological Activities of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid Derivatives
| Compound Name | Biological Activity | IC50 (µM) | EC50 (µM) |
|---|---|---|---|
| 3-Amino-4-(2,5-dimethylphenyl)butyric acid | Antidiabetic activity (BHF) | 10 (effective dose) | Not specified |
| BHF (menthol derivative) | Hypoglycemic effect | <40 (high dose) | Not specified |
| SHP1 activating derivative | Anticancer (SHP1 activation) | 1.65 - 5.51 | 1.54 - 2.10 |
| Neuroprotective derivative | Neuroprotection against oxidative stress | <2 | Not specified |
Case Studies
Case Study 1: Synthesis and Evaluation of BHF
A study focused on synthesizing BHF by combining 3-amino-4-(2,5-dimethylphenyl)butyric acid with menthol aimed at developing a novel hypoglycemic agent. The results indicated that BHF effectively lowered blood glucose levels in diabetic mice models, demonstrating its potential as an alternative treatment for type II diabetes .
Case Study 2: Anticancer Mechanism Investigation
Another investigation evaluated the anticancer properties of derivatives of 3-amino-4-(2,5-dimethylphenyl)butyric acid. The study reported that these derivatives could activate SHP1 phosphatase, leading to reduced proliferation of cancer cells through the inhibition of the STAT3 pathway. This mechanism presents a promising target for cancer therapies aimed at enhancing SHP1 activity .
Mechanism of Action
The mechanism by which 3-Amino-4-(2,5-dimethylphenyl)butyric Acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the aromatic ring allow the compound to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of aryl-substituted β-amino acids is heavily influenced by the electronic and steric properties of their phenyl ring substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 2,5-dimethyl substituents in the target compound enhance lipophilicity (logP ~3.5 estimated), whereas halogenated analogs (e.g., dichloro, difluoro) exhibit lower logP values due to polar substituents .
- Positional Effects : Substituents at the 2,5-positions (as in the target compound) are associated with optimal steric accommodation in biological targets, as seen in PET-inhibiting carboxamides with IC50 values ~10 µM . In contrast, 3,5-dichloro substitution may disrupt binding due to increased polarity and steric bulk .
Biological Activity
3-Amino-4-(2,5-dimethylphenyl)butyric acid (often referred to as AMDPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17N1O2
- Molecular Weight : 207.27 g/mol
- IUPAC Name : 3-amino-4-(2,5-dimethylphenyl)butanoic acid
The biological activity of AMDPA is primarily attributed to its ability to interact with various biological pathways:
- Neurotransmitter Modulation : AMDPA has been shown to influence neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA). By modulating GABAergic activity, it may exhibit anxiolytic and muscle relaxant properties.
- Insulin Secretion : Preliminary studies suggest that AMDPA may enhance insulin secretion, making it a candidate for diabetes management by potentially lowering blood glucose levels through improved pancreatic function .
Antidiabetic Effects
Recent research indicates that derivatives of AMDPA exhibit significant hypoglycemic effects. For instance, a study synthesized a compound combining AMDPA with menthol, demonstrating notable antidiabetic properties in diabetic mouse models. The compound showed effective glucose-lowering effects at doses as low as 10 mg/kg, outperforming metformin at higher doses .
Anticancer Properties
AMDPA and its derivatives have been explored for anticancer activities. In vitro studies have shown that certain modifications of AMDPA can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in treated cells .
Case Studies
-
Study on Antidiabetic Activity :
- Objective : To evaluate the hypoglycemic effects of a novel compound derived from AMDPA.
- Methodology : The study involved diabetic mice treated with varying doses of the synthesized compound.
- Results : Significant reductions in blood glucose levels were observed at both low (10 mg/kg) and high (40 mg/kg) doses, indicating a promising therapeutic avenue for type II diabetes management .
-
Anticancer Activity Investigation :
- Objective : To assess the antiproliferative effects of AMDPA derivatives on cancer cell lines.
- Methodology : Various concentrations of AMDPA derivatives were tested against HeLa and other cancer cell lines.
- Results : The compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid?
The synthesis typically involves multi-step reactions, including condensation, protection/deprotection strategies, and chiral resolution. For example, analogous compounds like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are synthesized via condensation of 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by hydrogenation and Boc-protection . Adaptations for the 2,5-dimethylphenyl substituent may require tailored catalysts (e.g., palladium for cross-coupling) and purification via column chromatography.
Q. How is the structural identity of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid validated?
Characterization relies on spectroscopic techniques:
- NMR : and NMR confirm the aromatic proton environment and substituent positions.
- HPLC-MS : Ensures purity (>95%) and molecular weight verification.
- Chiral HPLC : Resolves enantiomers if stereochemistry is critical, as seen in Boc-protected analogs .
- Melting Point Analysis : Used to compare with literature values (e.g., analogs like (S)-(-)-4-Amino-2-hydroxybutyric acid melt at 200–203°C ).
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid?
Low yields often stem from steric hindrance from the 2,5-dimethyl group or incomplete chiral resolution. Strategies include:
Q. What pharmacological mechanisms are hypothesized for 3-Amino-4-(2,5-dimethylphenyl)butyric Acid?
While direct data is limited, structural analogs like 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid show hypoglycemic activity by promoting insulin secretion via GLP-1 receptor modulation . The 2,5-dimethylphenyl group may enhance lipophilicity, impacting membrane permeability and target binding. In vitro assays (e.g., insulinoma cell lines) and molecular docking studies are recommended to validate mechanisms.
Q. How do substituent variations (e.g., methyl vs. fluoro groups) influence bioactivity in this compound class?
- Electron-Donating Groups (e.g., methyl) : Increase steric bulk, potentially reducing receptor affinity but improving metabolic stability.
- Electron-Withdrawing Groups (e.g., fluoro) : Enhance binding to polar residues in target proteins, as seen in hypoglycemic analogs . Comparative studies using SAR (Structure-Activity Relationship) models and in vivo pharmacokinetics are critical to resolve these effects .
Data Analysis and Contradictions
Q. How should researchers address conflicting reports on the stability of 3-Amino-4-(aryl)butyric acid derivatives?
Discrepancies may arise from:
- Protection Strategies : Boc-protected analogs exhibit higher stability than free amines under acidic conditions .
- Storage Conditions : Amines are hygroscopic; anhydrous storage at -20°C is recommended .
- Analytical Methods : HPLC retention times and mass spectrometry fragmentation patterns help distinguish degradation products .
Q. What experimental controls are essential when evaluating the biological activity of this compound?
- Positive Controls : Use established agonists/antagonists (e.g., sitagliptin for GLP-1 receptor studies ).
- Solvent Controls : DMSO or ethanol vehicle controls to rule out solvent-induced artifacts.
- Chiral Purity Verification : Enantiomer-specific bioactivity differences necessitate chiral HPLC validation .
Methodological Recommendations
- Synthetic Protocols : Adapt procedures from trifluorophenyl analogs, prioritizing chiral resolution steps .
- Bioactivity Screening : Combine in vitro (e.g., HEK-293 cells transfected with target receptors) and in vivo (rodent models) assays .
- Data Reproducibility : Document reaction conditions (pH, temperature) and analytical parameters (e.g., NMR solvent) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
